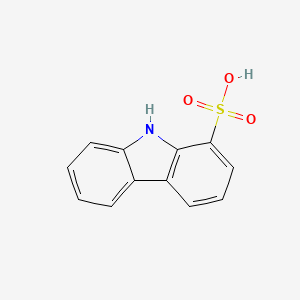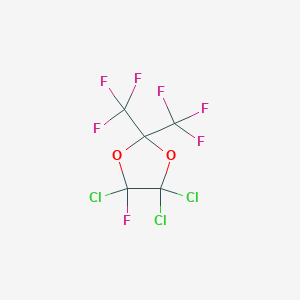![molecular formula C13H22O5 B14507409 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate CAS No. 62885-65-8](/img/structure/B14507409.png)
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is a chemical compound known for its unique spirocyclic structure This compound features a 1,4-dioxaspiro[45]decane moiety, which is a bicyclic system containing an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of 2-acetylcyclohexanone as a starting material. The process involves the formation of an ethylene ketal, followed by hydrazone formation and iodination. The resulting iodoalkene undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have pharmacological properties, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
類似化合物との比較
Similar Compounds
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
Uniqueness
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is unique due to its combination of the hydroxyethyl and propanoate groups with the spirocyclic structure
特性
CAS番号 |
62885-65-8 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
2-hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C13H22O5/c14-7-8-16-12(15)5-4-11-3-1-2-6-13(11)17-9-10-18-13/h11,14H,1-10H2 |
InChIキー |
WNMYMSCXJMFOGD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)CCC(=O)OCCO)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


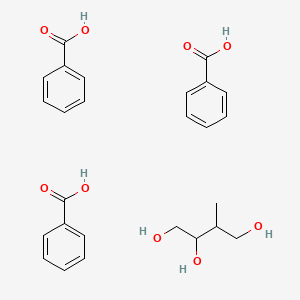
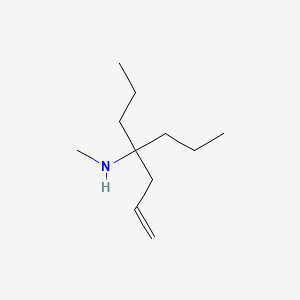
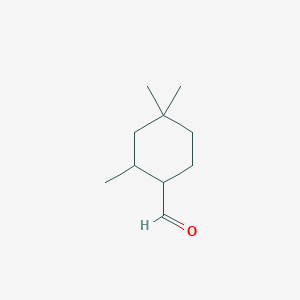

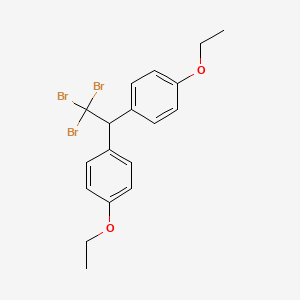

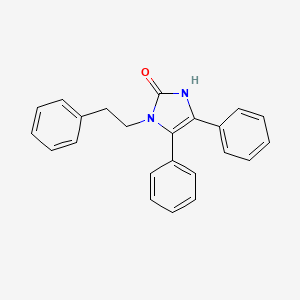

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

